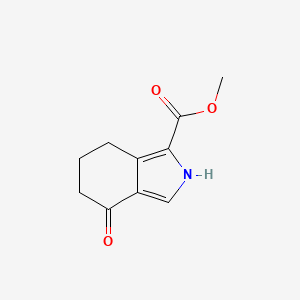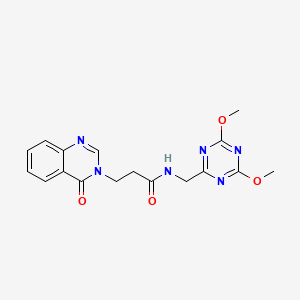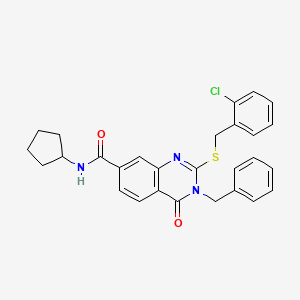
3-benzyl-2-((2-chlorobenzyl)thio)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrrolopyrazine , a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives typically involves various routes, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .Chemical Reactions Analysis
The chemical reactions involving pyrrolopyrazine derivatives are not clearly recognized . More research is needed to understand the specific reactions of “3-benzyl-2-((2-chlorobenzyl)thio)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide”.Applications De Recherche Scientifique
Here is a comprehensive analysis of the scientific research applications of the compound “3-benzyl-2-((2-chlorobenzyl)thio)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide”:
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties. It has been tested against a variety of bacterial and fungal strains, showing effectiveness in inhibiting their growth. This makes it a candidate for developing new antibiotics or antifungal agents .
Anti-inflammatory Applications
The compound has been explored for its anti-inflammatory effects. It can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This property is valuable in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects
Studies have suggested that this compound may have neuroprotective properties. It can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. This makes it a potential candidate for developing treatments for these conditions .
Antioxidant Properties
The compound has been found to exhibit antioxidant activity. It can scavenge free radicals and reduce oxidative stress in cells. This property is beneficial in preventing cellular damage and aging, and it can be applied in the development of supplements or drugs aimed at enhancing cellular health .
Antiviral Research
There is evidence that this compound can inhibit the replication of certain viruses. Its mechanism of action involves interfering with viral entry into host cells and replication processes. This makes it a promising candidate for antiviral drug development, particularly against viruses that are resistant to current treatments .
Cardioprotective Applications
Research has indicated that this compound may have cardioprotective effects. It can reduce myocardial infarction size and improve cardiac function in models of heart disease. This suggests its potential use in developing treatments for heart conditions such as ischemic heart disease and heart failure .
Antidiabetic Potential
The compound has been investigated for its potential in managing diabetes. It can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. This makes it a candidate for developing new antidiabetic drugs that can help in better management of diabetes .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-benzyl-2-[(2-chlorophenyl)methylsulfanyl]-N-cyclopentyl-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN3O2S/c29-24-13-7-4-10-21(24)18-35-28-31-25-16-20(26(33)30-22-11-5-6-12-22)14-15-23(25)27(34)32(28)17-19-8-2-1-3-9-19/h1-4,7-10,13-16,22H,5-6,11-12,17-18H2,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZBBYYNJUUUDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC=CC=C4Cl)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-((2-chlorobenzyl)thio)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

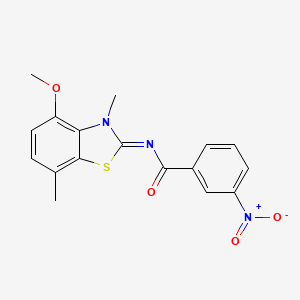
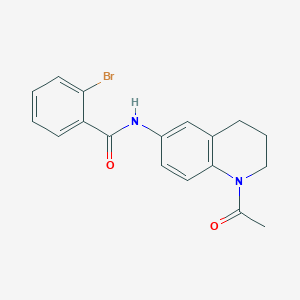
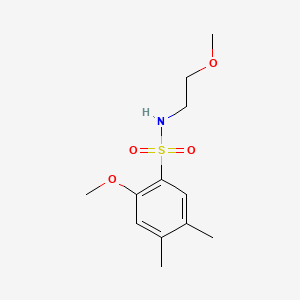
![Methyl 2-[4-[4-[(prop-2-enoylamino)methyl]benzoyl]morpholin-3-yl]acetate](/img/structure/B2840999.png)
![8-[(3-Chlorophenyl)methanesulfonyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2841000.png)
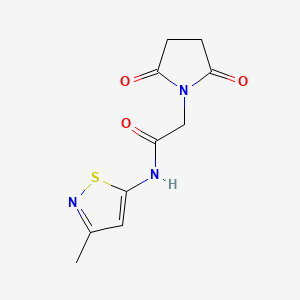

![5-Benzyl-2-(5-fluoropyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2841005.png)
![3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2841010.png)

![(E)-3-(but-2-en-1-yl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2841013.png)
